1-(4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone
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Overview
Description
1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE is a complex organic compound belonging to the piperazine derivatives family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Chemical Reactions Analysis
1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.
Scientific Research Applications
1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1-(4-{[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ETHAN-1-ONE can be compared with other piperazine derivatives such as:
1-(2-Methoxyphenyl)piperazine: Known for its use in the synthesis of various pharmaceuticals.
2-(Piperazin-1-yl)ethan-1-ol: Used in the synthesis of antihistamines and other therapeutic agents.
Piperazine-2-one: A key intermediate in the synthesis of antipsychotic drugs like aripiprazole.
Properties
Molecular Formula |
C19H22N2O3S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[4-[4-(2-methylphenyl)piperazin-1-yl]sulfonylphenyl]ethanone |
InChI |
InChI=1S/C19H22N2O3S/c1-15-5-3-4-6-19(15)20-11-13-21(14-12-20)25(23,24)18-9-7-17(8-10-18)16(2)22/h3-10H,11-14H2,1-2H3 |
InChI Key |
TUSFMVDODBDRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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